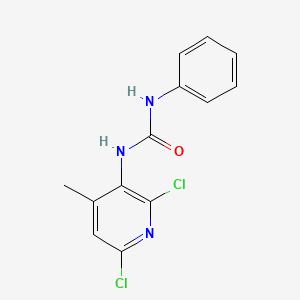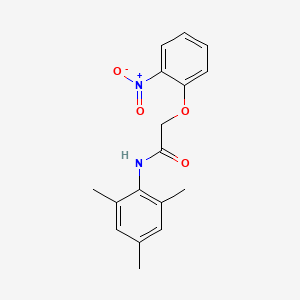
N-(2,6-dichloro-4-methylpyridin-3-yl)-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dichloro-4-methylpyridin-3-yl)-N'-phenylurea is a compound of interest in various chemical studies due to its unique molecular structure and potential applications. Although specific studies directly addressing this exact compound were not found, related research provides insights into similar compounds, contributing to our understanding of their synthesis, structure, and properties.
Synthesis Analysis
The synthesis of similar thiourea derivatives typically involves elemental analysis, FT-IR, NMR, and single crystal X-ray diffraction study. These methods help characterize the synthesized compounds and confirm their expected structures. The thiourea derivatives often exhibit partial double bond character in their central fragment, indicating resonance stability (Yeşilkaynak et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds shows planar fragments with significant bond lengths indicating double bond characteristics. The stability and conformation of these molecules can be assessed through X-ray diffraction and computational methods, revealing intramolecular hydrogen bonds and resonance structures contributing to their stability (Yusof et al., 2011).
Chemical Reactions and Properties
Compounds similar to this compound undergo various chemical reactions, including intramolecular cyclization and interactions with other chemicals, leading to the formation of different derivatives with unique properties. These reactions are crucial for understanding the compound's behavior in different chemical environments (Chumachenko et al., 2017).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, provide essential information about the compound's stability and behavior under different conditions. These properties are determined through experimental techniques like crystallography and spectroscopic analysis (Yan et al., 2008).
Chemical Properties Analysis
Chemical properties, including reactivity, chemical stability, and interaction with other compounds, are crucial for understanding the potential applications and safety of the compound. Studies on similar compounds have shown that the nature of substitutions on the thiourea moiety significantly influences the chemical behavior and interactions of these compounds (Chusaksri et al., 2012).
Wissenschaftliche Forschungsanwendungen
Bioremediation and Environmental Degradation
Research has demonstrated the effectiveness of cyclodextrin-based bioremediation technology in enhancing the mineralization of diuron, a phenylurea herbicide, in contaminated soils. This approach employs a consortium of diuron-degrading bacteria, significantly improving diuron degradation to CO2 compared to traditional methods. Such advancements suggest potential applications in the remediation of soils contaminated with similar compounds, offering a promising solution for environmental cleanup efforts (Villaverde et al., 2012).
Chemical Synthesis and Potential Agricultural Interest
Studies have also focused on the preparation of pyridyl phenylureas, highlighting their potential agricultural interest. These compounds, including variants like "N-(2,6-dichloro-4-methylpyridin-3-yl)-N'-phenylurea," have been synthesized for potential applications in agriculture, indicating a broader scope of use in crop protection and herbicide development (Setliff et al., 1989).
Herbicide Transformation and Drinking Water Safety
Research on the transformation of phenylurea herbicides during drinking water disinfection processes has revealed insights into the mechanisms involved and the potential formation of harmful by-products. Understanding these transformations is crucial for assessing and mitigating risks associated with the presence of such compounds in water sources, thereby ensuring the safety of drinking water (Chusaksri et al., 2012).
Antiviral and Antimicrobial Applications
Another interesting avenue of research is the exploration of N-(pyrimidin-5-yl)-N'-phenylureas for their anti-TMV (tobacco mosaic virus) activity. This indicates a potential for the development of new antiviral agents that could be used in the protection of crops against viral diseases, showcasing the versatility of this compound derivatives in agricultural settings (Yuan et al., 2011).
Eigenschaften
IUPAC Name |
1-(2,6-dichloro-4-methylpyridin-3-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-7-10(14)17-12(15)11(8)18-13(19)16-9-5-3-2-4-6-9/h2-7H,1H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCUMDOCBGHXQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1NC(=O)NC2=CC=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-piperidinyl)-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5505601.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B5505609.png)
![3-[(4aR*,7aS*)-4-{[methyl(phenyl)amino]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5505612.png)


![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5505620.png)
![N-{2-[cyclopentyl(methyl)amino]ethyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5505628.png)

![4-{[(1R*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5505662.png)


![2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5505683.png)
![2-{4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B5505692.png)